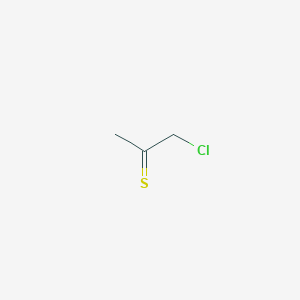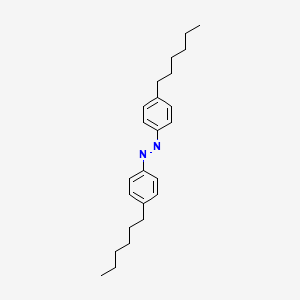![molecular formula C24H16O4 B14275114 (Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] CAS No. 137912-05-1](/img/structure/B14275114.png)
(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] is an organic compound characterized by a naphthalene core substituted with two 4-hydroxyphenyl methanone groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] typically involves the reaction of naphthalene-2,6-dicarboxylic acid with 4-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product after purification.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and crystallization are commonly employed for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (FeCl3).
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated naphthalene derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel polymers and materials with specific electronic properties.
Biology: In biological research, it serves as a probe for studying enzyme interactions and as a precursor for bioactive molecules.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and as an intermediate in the synthesis of advanced materials.
作用機序
The mechanism of action of (Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can form hydrogen bonds with active sites, while the naphthalene core provides a rigid scaffold that enhances binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Similar Compounds:
- Naphthalene-2,6-diyl bis(4-methylbenzenesulfonate)
- 2,2’- (Naphthalene-2,7-diyl)bis(3-(4-((trimethylsilyl)ethynyl)phenyl)acrylonitrile)
Comparison: Compared to similar compounds, (Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] is unique due to the presence of hydroxyphenyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring strong interactions with biological targets or specific chemical reactivity.
特性
| 137912-05-1 | |
分子式 |
C24H16O4 |
分子量 |
368.4 g/mol |
IUPAC名 |
[6-(4-hydroxybenzoyl)naphthalen-2-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C24H16O4/c25-21-9-5-15(6-10-21)23(27)19-3-1-17-13-20(4-2-18(17)14-19)24(28)16-7-11-22(26)12-8-16/h1-14,25-26H |
InChIキー |
HOBVWCJDEZUQHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)C4=CC=C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)


![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B14275102.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
